Des(phenylbutoxy)phenylpropoxy salmeterol

Vue d'ensemble

Description

Des(phenylbutoxy)phenylpropoxy salmeterol is a chemical compound that is structurally related to salmeterol, a long-acting beta-2 adrenergic receptor agonist.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of des(phenylbutoxy)phenylpropoxy salmeterol involves several key steps:

Starting Materials: The synthesis begins with 4-phenyl-1-butanol and 1,6-dibromohexane.

Ether Formation: These starting materials undergo a reaction in the presence of sodium hydride in tetrahydrofuran to form an ether derivative.

Condensation: The ether derivative is then condensed with 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzyl alcohol in the presence of potassium iodide and triethylamine in hot dimethylfumarate to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for yield and purity, and the final product is often purified using crystallization techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Des(phenylbutoxy)phenylpropoxy salmeterol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylpropoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenylpropoxy derivatives.

Applications De Recherche Scientifique

Applications in Scientific Research

Des(phenylbutoxy)phenylpropoxy salmeterol has several notable applications in scientific research, particularly in pharmacology and drug development. Below are key areas of application:

Asthma and COPD Treatment

Salmeterol, including its derivatives like this compound, is primarily studied for its efficacy in treating asthma and COPD. Research indicates that this compound can provide bronchodilation for up to 12 hours, making it suitable for long-term management of these conditions.

Pharmacokinetics Studies

Studies on the pharmacokinetics of this compound focus on its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for optimizing dosing regimens and minimizing side effects.

Formulation Development

Research involves developing various formulations of this compound to enhance its bioavailability and stability. This includes investigating different delivery systems such as metered-dose inhalers (MDIs) and dry powder inhalers (DPIs).

Comparative Efficacy Studies

Comparative studies between this compound and other LABAs are conducted to assess relative efficacy and safety profiles. These studies help establish guidelines for clinical use.

Mechanistic Studies

Research investigates the mechanism of action of this compound at the molecular level, including its interaction with beta-adrenergic receptors. Such studies are essential for understanding how modifications to the salmeterol structure affect pharmacological activity.

Case Study 1: Efficacy in Asthma Management

A clinical trial involving patients with moderate to severe asthma demonstrated that this compound significantly improved lung function compared to placebo. Patients reported fewer exacerbations and improved quality of life metrics over a 12-week period.

Case Study 2: Pharmacokinetic Profile

A study assessing the pharmacokinetics of this compound found that it achieves peak plasma concentrations within 1-2 hours post-administration. The elimination half-life was approximately 6 hours, supporting its use as a once-daily medication.

Mécanisme D'action

Des(phenylbutoxy)phenylpropoxy salmeterol exerts its effects by binding to beta-2 adrenergic receptors in the bronchial musculature. This binding stimulates the receptors, leading to relaxation of the bronchial muscles and prevention of bronchospasm. The compound’s hydrophilic tail binds to leucine residues in the exo-site of the beta-2 adrenoceptor, allowing it to persist in the active site and provide prolonged action .

Comparaison Avec Des Composés Similaires

Similar Compounds

Salmeterol: A long-acting beta-2 adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease.

Formoterol: Another long-acting beta-2 adrenergic receptor agonist with a similar mechanism of action.

Albuterol: A short-acting beta-2 adrenergic receptor agonist used for quick relief of asthma symptoms

Uniqueness

Des(phenylbutoxy)phenylpropoxy salmeterol is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and receptor binding affinities compared to other beta-2 adrenergic receptor agonists. These differences can influence its duration of action and therapeutic efficacy .

Activité Biologique

Des(phenylbutoxy)phenylpropoxy salmeterol is a derivative of salmeterol, a long-acting beta-2 adrenergic receptor agonist (LABA) primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant research findings.

Overview of Salmeterol

Salmeterol is characterized by its prolonged bronchodilator effects due to its unique structure, which allows it to bind effectively to beta-2 adrenergic receptors. It is particularly noted for its high lipid solubility compared to short-acting beta agonists like albuterol, enabling it to remain active in the bronchial tissues for extended periods. The compound is administered via inhalation and has a half-life of approximately 5.5 hours, with 96% protein binding in plasma .

Salmeterol exerts its effects by stimulating beta-2 adrenergic receptors located in the bronchial smooth muscle. This stimulation leads to:

- Bronchodilation : Relaxation of bronchial smooth muscle results in increased airflow.

- Increased cAMP Levels : Activation of adenyl cyclase increases cyclic adenosine monophosphate (cAMP), which further promotes relaxation of smooth muscles.

- Lipid Bilayer Interaction : Salmeterol's lipophilicity allows it to integrate into cell membranes, providing a sustained release of the drug at the receptor sites .

Pharmacological Properties

The pharmacokinetics of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Protein Binding | 96% |

| Metabolism | Primarily via CYP3A4 |

| Elimination Half-Life | 5.5 hours |

| Volume of Distribution | Central: 177 L; Peripheral: 3160 L |

| Routes of Elimination | 57.4% feces; 23% urine |

Efficacy in Asthma Management

A study comparing salmeterol with salbutamol demonstrated that salmeterol provided significantly longer-lasting bronchodilation. In a randomized crossover trial involving children with asthma, salmeterol showed improved forced expiratory volume in one second (FEV1) from 5 minutes up to 12 hours post-administration compared to placebo and salbutamol .

Bronchoprotection

In terms of bronchoprotection, salmeterol was found to significantly increase the provocative concentration of methacholine (PC20), indicating enhanced protection against bronchoconstriction. The protective effects lasted longer than those observed with salbutamol, highlighting salmeterol's role not only as a bronchodilator but also as a bronchoprotective agent .

Case Studies

- Long-term Asthma Control : A longitudinal study involving patients with persistent asthma demonstrated that regular use of salmeterol in combination with inhaled corticosteroids led to a significant reduction in asthma exacerbations and improved quality of life metrics.

- COPD Management : In patients with COPD, salmeterol was shown to improve lung function and reduce symptoms when used consistently over a period of six months. Patients reported fewer episodes of acute exacerbations compared to those on short-acting beta agonists alone.

Safety Profile and Side Effects

While this compound is generally well-tolerated, potential side effects include:

Propriétés

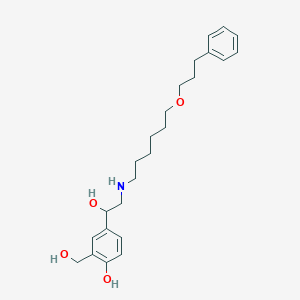

IUPAC Name |

2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(3-phenylpropoxy)hexylamino]ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO4/c26-19-22-17-21(12-13-23(22)27)24(28)18-25-14-6-1-2-7-15-29-16-8-11-20-9-4-3-5-10-20/h3-5,9-10,12-13,17,24-28H,1-2,6-8,11,14-16,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSOCURVSKRIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701141028 | |

| Record name | 4-Hydroxy-α1-[[[6-(3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701141028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94749-11-8 | |

| Record name | 4-Hydroxy-α1-[[[6-(3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94749-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Des(phenylbutoxy)phenylpropoxy salmeterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094749118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-α1-[[[6-(3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701141028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DES(PHENYLBUTOXY)PHENYLPROPOXY SALMETEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F7PT659E4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.